molecular formula C16H16Cl2N2O B5856436 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide

2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide

Cat. No. B5856436
M. Wt: 323.2 g/mol
InChI Key: KCAXKPBKJGOBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide, also known as DENPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the nicotinamide family and is synthesized using a specific method.

Scientific Research Applications

2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide is not fully understood. However, it has been shown to activate the GABA-A receptor, which is responsible for inhibiting the activity of neurons in the brain. This leads to a decrease in the release of neurotransmitters, resulting in a reduction in pain and inflammation. 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide has also been shown to inhibit the activity of certain enzymes involved in the growth of cancer cells, leading to cell death.
Biochemical and Physiological Effects
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation and pain. 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide has also been shown to increase the production of certain neurotransmitters, leading to a reduction in anxiety and depression. Additionally, 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide has been shown to induce apoptosis in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide in lab experiments is its potency. It has been shown to have potent anti-inflammatory, analgesic, and anticancer effects, making it a valuable tool for researchers. Additionally, 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide in lab experiments is its potential toxicity. It has been shown to have toxic effects on certain cell types, which may limit its applicability in certain experiments.

Future Directions

There are several future directions for research on 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide. One potential area of research is the development of new derivatives of 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide with improved potency and selectivity. Another potential area of research is the elucidation of the exact mechanism of action of 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide, which may lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide in vivo, which may lead to its eventual use in clinical settings.

Synthesis Methods

2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide is synthesized using a multistep process that involves the reaction of 2,5-dichloro-4,6-dimethylpyridine with ethylamine and phenylboronic acid. The reaction is catalyzed by palladium acetate and triphenylphosphine. The product obtained is then subjected to a series of purification steps to obtain pure 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide.

properties

IUPAC Name

2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-4-20(12-8-6-5-7-9-12)16(21)13-10(2)14(17)11(3)19-15(13)18/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAXKPBKJGOBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2Cl)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide

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